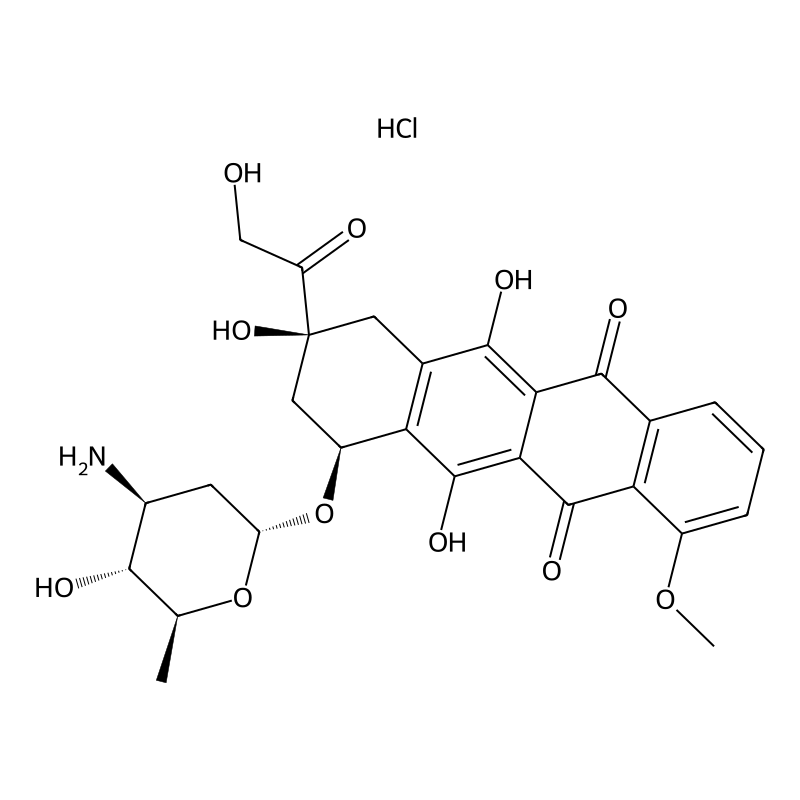

Epirubicin Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Epirubicin Hydrochloride is an anthracycline antibiotic and a topoisomerase II inhibitor, structurally defined as the 4'-epimer of doxorubicin. This stereochemical distinction is the primary determinant of its discrete pharmacological profile, particularly concerning its toxicological properties relative to doxorubicin. Primarily utilized in oncology research and as a chemotherapeutic agent for various cancers including breast and lung cancer, its hydrochloride salt form ensures good aqueous solubility, a critical attribute for consistent formulation and in-vitro/in-vivo administration. Procurement decisions for Epirubicin HCl are typically driven by its distinct safety profile and metabolic pathway compared to other closely related anthracyclines.

References

- [1] Plosker, G.L. & Faulds, D. Epirubicin. Drugs 45, 788–856 (1993).

- [2] O'Shaughnessy J. Epirubicin Versus Doxorubicin: Which Is the Anthracycline of Choice for the Treatment of Breast Cancer?. Clin Breast Cancer. 2003;4 Suppl 1:S26-33.

- [3] Epirubicin Hydrochloride. National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40439.

- [4] Robert J. Clinical pharmacokinetics of epirubicin. Clin Pharmacokinet. 1993 Oct;25(4):283-97.

- [5] PRODUCT MONOGRAPH: EPIRUBICIN HYDROCHLORIDE FOR INJECTION. Hospira Healthcare Corporation. (2011).

- [6] European Pharmacopoeia 7.0, Epirubicin Hydrochloride Monograph.

Substituting Epirubicin Hydrochloride with its close structural analog, doxorubicin, is invalid for most research and development applications due to critical, quantifiable differences in their biological processing and safety profiles. The single stereochemical inversion at the 4' position on the amino sugar moiety results in a distinct metabolic pathway for epirubicin, including the formation of glucuronide conjugates not seen with doxorubicin. This leads to a significantly higher plasma clearance and a different spectrum of toxicities, most notably a lower incidence of dose-limiting cardiotoxicity. Therefore, treating these compounds as interchangeable would compromise experimental reproducibility, invalidate toxicological assessments, and lead to incorrect conclusions regarding efficacy and safety, making a compound-specific procurement essential.

References

- [1] Weenen H, Lankelma J, Penders PG, McVie JG, Ten Bokkel Huinink WW, De Planque MM, Pinedo HM. Epirubicin and doxorubicin comparative metabolism and pharmacokinetics. A cross-over study. Invest New Drugs. 1983;1(1):59-66.

- [2] Robert J, Vrignaud P, Nguyen-Ngoc T, Iliadis A, Mauriac L, Hurteloup P. Comparative pharmacokinetics and metabolism of doxorubicin and epirubicin in patients with metastatic breast cancer. Cancer Treat Rep. 1985 Jun;69(6):633-40.

- [3] O'Shaughnessy J. Epirubicin Versus Doxorubicin: Which Is the Anthracycline of Choice for the Treatment of Breast Cancer?. Clin Breast Cancer. 2003;4 Suppl 1:S26-33.

- [4] Plosker, G.L. & Faulds, D. Epirubicin. Drugs 45, 788–856 (1993).

- [5] Mross K, Maessen P, van der Vijgh WJ, Gall H, Boven E, Pinedo HM. Pharmacokinetics and metabolism of epidoxorubicin and doxorubicin in humans. J Clin Oncol. 1988 May;6(5):859-71.

Reduced Cardiotoxicity Profile Compared to Doxorubicin

A primary driver for selecting Epirubicin HCl over Doxorubicin HCl is its significantly lower propensity for inducing cardiotoxicity. In a randomized clinical study of patients with advanced breast cancer, the median cumulative dose required to cause symptomatic congestive heart failure (CHF) was more than double for epirubicin compared to doxorubicin. Similarly, the median dose leading to laboratory-defined cardiotoxicity (a decrease in left ventricular ejection fraction) was 935 mg/m² for epirubicin, compared to only 468 mg/m² for doxorubicin. This provides a substantially wider therapeutic window for high-dose or long-term studies where cardiac function is a limiting factor.

| Evidence Dimension | Median Cumulative Dose Causing Symptomatic Congestive Heart Failure |

| Target Compound Data | 1,134 mg/m² |

| Comparator Or Baseline | Doxorubicin: 492 mg/m² |

| Quantified Difference | 2.3x higher dose tolerance before onset of CHF |

| Conditions | Randomized clinical trial in patients with advanced breast cancer. |

This allows for higher-dose regimens or longer-term preclinical studies without the confounding variable of severe cardiac damage inherent to doxorubicin.

Superior Plasma Clearance Rate Enabling Different Dosing Paradigms

Epirubicin HCl is processed and eliminated from the body more rapidly than doxorubicin, a key 'processability' factor in a biological system. A cross-over pharmacokinetic study in cancer patients demonstrated that the total plasma clearance of epirubicin was approximately 32% higher than that of doxorubicin. This faster elimination is attributed to an additional metabolic pathway involving glucuronidation, which is not available to doxorubicin. The higher clearance rate directly impacts dosing schedules and the potential for cumulative toxicity.

| Evidence Dimension | Mean Total Plasma Clearance (PlCl) |

| Target Compound Data | 75.0 L/h |

| Comparator Or Baseline | Doxorubicin: 56.8 L/h |

| Quantified Difference | ~32% higher clearance rate |

| Conditions | Cross-over pharmacokinetic study in cancer patients receiving 60 mg/m² of each drug. |

Faster clearance allows for potentially more frequent dosing schedules in experimental models and reduces the risk of drug accumulation, which is critical for long-term or repeat-dose toxicity studies.

Favorable Myelosuppression Profile at Equipotent Doses

While both compounds cause myelosuppression, evidence suggests epirubicin has a more favorable profile, allowing for higher therapeutic doses before reaching equivalent hematological toxicity. In a randomized trial comparing doxorubicin (75 mg/m²) with a higher dose of epirubicin (90 mg/m²), the doxorubicin-treated group experienced significantly lower leukocyte counts and platelet nadirs. Reviews analyzing multiple studies conclude that to achieve equivalent myelosuppression, the dose of epirubicin can be approximately 20% higher than that of doxorubicin (equimolar dose ratio of 1:1.2).

| Evidence Dimension | Hematological Toxicity (Leukocyte Count & Platelet Nadir) |

| Target Compound Data | Significantly higher leukocyte count and platelet nadir at a 90 mg/m² dose |

| Comparator Or Baseline | Doxorubicin at a 75 mg/m² dose |

| Quantified Difference | Statistically significant (P=0.011 for leukocytes, P=0.031 for platelets) reduction in myelosuppression compared to doxorubicin. |

| Conditions | Randomized phase II/III study in patients with metastatic breast cancer. |

This enables dose-escalation studies and the investigation of high-dose efficacy in preclinical models, which would be limited by severe myelosuppression if using doxorubicin.

Enhanced Aqueous Solubility for Simplified Handling and Formulation

As a hydrochloride salt, Epirubicin HCl (CAS 56390-09-1) offers a significant processability and handling advantage over its free base form. The European Pharmacopoeia describes epirubicin hydrochloride as being soluble in water. Technical datasheets confirm its solubility in water is approximately 10 mg/mL. This facilitates the direct and reproducible preparation of aqueous stock solutions for cell culture, in-vitro assays, and animal studies, avoiding the need for organic co-solvents like DMSO that can introduce experimental artifacts. The free base form would be expected to have significantly lower aqueous solubility, complicating formulation.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Soluble; ~10 mg/mL in water |

| Comparator Or Baseline | Epirubicin free base (expected to be sparingly soluble) |

| Quantified Difference | High aqueous solubility vs. expected low solubility |

| Conditions | Standard laboratory conditions (Water, DMSO). |

Procuring the hydrochloride salt simplifies workflows, improves reproducibility of stock solutions, and minimizes the use of potentially confounding organic solvents in sensitive biological assays.

Preclinical Models Requiring Mitigation of Cardiotoxic Side Effects

For in-vivo cancer models where the primary endpoint is tumor response or metastasis, not cardiotoxicity, Epirubicin HCl is the appropriate choice. Its reduced cardiac impact compared to doxorubicin ensures that animal morbidity or mortality is less likely to be caused by heart failure, thus preventing the loss of valuable study subjects and avoiding confounding data.

High-Dose or Dose-Intensive Regimen Development

The superior safety profile of Epirubicin HCl, particularly its higher tolerated cumulative dose for both cardiotoxicity and myelosuppression, makes it the required compound for developing and testing high-dose therapeutic strategies. This is critical for studies aiming to overcome drug resistance or maximize cytotoxic effects where doxorubicin would be dose-limited too early.

Aqueous-Based Formulation and Drug Delivery System Research

Researchers developing novel aqueous-based drug delivery systems (e.g., hydrogels, nanoparticles, liposomes) should select the hydrochloride salt form. Its inherent water solubility simplifies the formulation process, enhances drug loading in aqueous phases, and improves the stability and reproducibility of the final preparation without reliance on organic solvents.

References

- [1] Wechsler A, Fulop G, Klorfein A, Blum R, Wernz J, Muggia F. A prospective randomized comparison of epirubicin and doxorubicin in patients with advanced breast cancer. J Clin Oncol. 1988 Oct;6(10):1535-40.

- [2] Van der Vijgh WJ. Doxorubicin vs epirubicin, report of a second-line randomized phase II/III study in advanced breast cancer. EORTC Breast Cancer Cooperative Group. Eur J Cancer. 1993;29A(11):1542-7.

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (77.12%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (27.45%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (32.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H340 (33.99%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (92.81%): May cause cancer [Danger Carcinogenicity];

H360 (31.37%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Ellence

FDA Approval: Yes

Epirubicin hydrochloride is approved to be used with other drugs to treat: Breast cancer. It is used after surgery in patients whose cancer has spread to the lymph nodes under the arm.

Epirubicin hydrochloride is also being studied in the treatment of other types of cancer.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Irritant;Health Hazard

Other CAS

25316-40-9

Wikipedia

Use Classification

Dates

2: Ansari L, Derakhshi M, Bagheri E, Shahtahmassebi N, Malaekeh-Nikouei B. Folate conjugation improved uptake and targeting of porous hydroxyapatite nanoparticles containing epirubicin to cancer cells. Pharm Dev Technol. 2020 Feb 6:1-9. doi: 10.1080/10837450.2020.1725045. [Epub ahead of print] PubMed PMID: 32026739.

3: Kluger N, Jacot W, Frouin E, Rigau V, Poujol S, Dereure O, Guillot B, Romieu G, Bessis D. Permanent scalp alopecia related to breast cancer chemotherapy by sequential fluorouracil/epirubicin/cyclophosphamide (FEC) and docetaxel: a prospective study of 20 patients. Ann Oncol. 2012 Nov;23(11):2879-2884. doi: 10.1093/annonc/mds095. Epub 2019 Dec 4. PubMed PMID: 32018742.

4: Kitagawa K, Kawada K, Morita S, Inada M, Mitsuma A, Sawaki M, Iino S, Inden Y, Murohara T, Imai T, Ando Y. Prospective evaluation of corrected QT intervals and arrhythmias after exposure to epirubicin, cyclophosphamide, and 5-fluorouracil in women with breast cancer. Ann Oncol. 2012 Mar;23(3):743-747. doi: 10.1093/annonc/mdr296. Epub 2019 Dec 4. PubMed PMID: 32018670.

5: Vici P, Brandi M, Giotta F, Foggi P, Schittulli F, Di Lauro L, Gebbia N, Massidda B, Filippelli G, Giannarelli D, Di Benedetto A, Mottolese M, Colucci G, Lopez M. A multicenter phase III prospective randomized trial of high-dose epirubicin in combination with cyclophosphamide (EC) versus docetaxel followed by EC in node-positive breast cancer. GOIM (Gruppo Oncologico Italia Meridionale) 9902 study. Ann Oncol. 2012 May;23(5):1121-1129. doi: 10.1093/annonc/mdr412. Epub 2019 Dec 4. PubMed PMID: 32018566.

6: Ueno A, Yamaguchi K, Sudo M, Imai S. Sarcopenia as a risk factor of severe laboratory adverse events in breast cancer patients receiving perioperative epirubicin plus cyclophosphamide therapy. Support Care Cancer. 2020 Jan 3. doi: 10.1007/s00520-019-05279-x. [Epub ahead of print] PubMed PMID: 31900607.

7: Munker S, Vogelhuber M, Bornschein J, Stroszczynski C, Evert M, Schlitt H, Herr W, Teufel A. EpiCO (epirubicin, cyclophosphamide and vincristine) as treatment for extrapulmonary high-grade neuroendocrine neoplasms. Z Gastroenterol. 2020 Jan 2. doi: 10.1055/a-1042-6504. [Epub ahead of print] PubMed PMID: 31896137.

8: Lu J, Xue Y, Shen F, Gu H, Liu H, Hou J, Miao H. Transurethral holmium laser resection and transurethral electrocision combined with intravesical epirubicin within 24 hours postoperatively for treatment of bladder cancer. J Int Med Res. 2019 Dec 29:300060519887267. doi: 10.1177/0300060519887267. [Epub ahead of print] PubMed PMID: 31885339.

9: Huang L, Wang X, Zhou L, Di L, Zheng H, Jiang Z, Wang Y, Song X, Feng J, Yu S, Liu Y, Zheng H, Shen K, Tong Z, Shao Z. Oral vinorelbine versus intravenous vinorelbine, in combination with epirubicin as first-line chemotherapy in Chinese patients with metastatic breast cancer. Cancer Chemother Pharmacol. 2020 Jan;85(1):205-215. doi: 10.1007/s00280-019-04000-3. Epub 2019 Dec 14. PubMed PMID: 31838561.

10: Treder N, Maliszewska O, Olędzka I, Kowalski P, Miękus N, Bączek T, Bień E, Krawczyk MA, Adamkiewicz-Drożynska E, Plenis A. Development and validation of a high-performance liquid chromatographic method with a fluorescence detector for the analysis of epirubicin in human urine and plasma, and its application in drug monitoring. J Chromatogr B Analyt Technol Biomed Life Sci. 2020 Jan 1;1136:121910. doi: 10.1016/j.jchromb.2019.121910. Epub 2019 Nov 30. PubMed PMID: 31830661.

11: Peng J, Wang Z, Li Y, Lv D, Zhao X, Gao J, Teng H. Identification of differential gene expression related to epirubicin-induced cardiomyopathy in breast cancer patients. Hum Exp Toxicol. 2019 Dec 11:960327119893415. doi: 10.1177/0960327119893415. [Epub ahead of print] PubMed PMID: 31823667.

12: Perveen K, Masood F, Hameed A. Preparation, characterization and evaluation of antibacterial properties of epirubicin loaded PHB and PHBV nanoparticles. Int J Biol Macromol. 2020 Feb 1;144:259-266. doi: 10.1016/j.ijbiomac.2019.12.049. Epub 2019 Dec 7. PubMed PMID: 31821825.

13: Jandaghi N, Jahani S, Foroughi MM, Kazemipour M, Ansari M. Cerium-doped flower-shaped ZnO nano-crystallites as a sensing component for simultaneous electrochemical determination of epirubicin and methotrexate. Mikrochim Acta. 2019 Dec 5;187(1):24. doi: 10.1007/s00604-019-4016-2. PubMed PMID: 31807919.

14: Mo J, Shen L, Xu Q, Zeng J, Sha J, Hu T, Bi K, Chen Y. An Nd(3+)-Sensitized Upconversion Fluorescent Sensor for Epirubicin Detection. Nanomaterials (Basel). 2019 Nov 28;9(12). pii: E1700. doi: 10.3390/nano9121700. PubMed PMID: 31795129; PubMed Central PMCID: PMC6955805.

15: Kong L, Cai FY, Yao XM, Jing M, Fu M, Liu JJ, He SY, Zhang L, Liu XZ, Ju RJ, Li XT. RPV-modified epirubicin and dioscin co-delivery liposomes suppress non-small cell lung cancer growth by limiting nutrition supply. Cancer Sci. 2020 Feb;111(2):621-636. doi: 10.1111/cas.14256. Epub 2020 Jan 18. PubMed PMID: 31777993.

16: Yokoyama T, Makino H, Seki N, Ueda J, Hosone M, Katayama H, Takei H, Yoshida H. Neoadjuvant chemotherapy of capecitabine + epirubicin + cyclophosphamide combination therapy ( 'CEX' therapy) for HER-2 negative breast cancer, as retrospective study in our institute. J Nippon Med Sch. 2019 Nov 28. doi: 10.1272/jnms.JNMS.2020_87-204. [Epub ahead of print] PubMed PMID: 31776320.

17: Wang N, Li H, Zhu Y, Li N, Chen ZJ, Zhang C. Melatonin protects against Epirubicin-induced ovarian damage. J Reprod Dev. 2019 Nov 15. doi: 10.1262/jrd.2019-085. [Epub ahead of print] PubMed PMID: 31735743.

18: Sakamoto T, Saito Y, Kobayashi M, Yamada T, Takekuma Y, Nakai M, Ogawa K, Iseki K, Sugawara M. Effect of palonosetron and dexamethasone administration on the prevention of gastrointestinal symptoms in hepatic arterial chemoembolization with epirubicin. Support Care Cancer. 2019 Nov 16. doi: 10.1007/s00520-019-05178-1. [Epub ahead of print] PubMed PMID: 31732854.

19: Marcozzi S, Rossi V, Salvatore G, Di Rella F, De Felici M, Klinger FG. Distinct effects of epirubicin, cisplatin and cyclophosphamide on ovarian somatic cells of prepuberal ovaries. Aging (Albany NY). 2019 Nov 11;11(22):10532-10556. doi: 10.18632/aging.102476. Epub 2019 Nov 11. PubMed PMID: 31711044; PubMed Central PMCID: PMC6914390.

20: Raje S, Pandav K, Barthwal R. Dual mode of binding of anti cancer drug epirubicin to G-quadruplex [d-(TTAGGGT)](4) containing human telomeric DNA sequence induces thermal stabilization. Bioorg Med Chem. 2019 Dec 15;27(24):115131. doi: 10.1016/j.bmc.2019.115131. Epub 2019 Oct 15. PubMed PMID: 31685331.

Explore Compound Types